

4-(Bromoacetyl)pyridine Hydrobromide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-(Bromoacetyl)pyridine hydrobromide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromoacetyl)pyridine hydrobromide is a heterocyclic organic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its utility is primarily derived from the presence of two reactive sites: the electrophilic α -bromoketone and the pyridine ring, which can be further functionalized. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of **4-(bromoacetyl)pyridine hydrobromide**, with a particular focus on its role in the development of p38 MAP kinase inhibitors and as a reagent for protein modification.

Physicochemical Properties

4-(Bromoacetyl)pyridine hydrobromide is a white to off-white crystalline solid.^[1] Its key quantitative properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₇ Br ₂ NO	[2]
Molecular Weight	280.94 g/mol	[2]
CAS Number	5349-17-7	[3]
Melting Point	194-195 °C	[4]
Boiling Point	268.3 °C at 760 mmHg	[4]
Density	1.57 g/cm ³	[4]
Water Solubility	Soluble	[1]
Appearance	White to off-white crystalline solid	[1]

Synthesis of 4-(Bromoacetyl)pyridine Hydrobromide

The most common laboratory and industrial synthesis of **4-(bromoacetyl)pyridine hydrobromide** involves the bromination of 4-acetylpyridine. The following protocol is a representative example of this synthesis.

Experimental Protocol: Synthesis from 4-Acetylpyridine

Materials:

- 4-Acetylpyridine
- Ethyl acetate
- N-bromosuccinimide (NBS)
- Deionized water

Procedure:

- In a reaction flask, add 558 g of ethyl acetate.

- With stirring, slowly add 121.1 g of 4-acetylpyridine, maintaining the temperature between 20-30 °C.
- Add 186.9 g of N-bromosuccinimide (NBS) in batches.
- Slowly warm the reaction mixture to 65-75 °C.
- Monitor the reaction progress using thin-layer chromatography (TLC) until the 4-acetylpyridine is completely consumed.
- Once the reaction is complete, cool the mixture to 0-10 °C to allow for complete crystallization of the product.
- Collect the crystals by filtration.
- Wash and pulp the crystals with 650 g of deionized water.
- Filter the product again and dry to yield **4-(bromoacetyl)pyridine hydrobromide** as a white solid.

This procedure typically results in a molar yield of approximately 98%.

Applications in Drug Discovery and Chemical Biology

The primary application of **4-(bromoacetyl)pyridine hydrobromide** is as a building block for the synthesis of more complex molecules, particularly in the field of drug discovery.

Synthesis of p38 MAP Kinase Inhibitors

4-(Bromoacetyl)pyridine hydrobromide is a crucial precursor for the synthesis of a class of potent anti-inflammatory agents known as pyridinylimidazole inhibitors of p38 mitogen-activated protein (MAP) kinase.^[5] The p38 MAPK signaling pathway is a key regulator of the production of pro-inflammatory cytokines, and its inhibition is a therapeutic strategy for a range of inflammatory diseases.

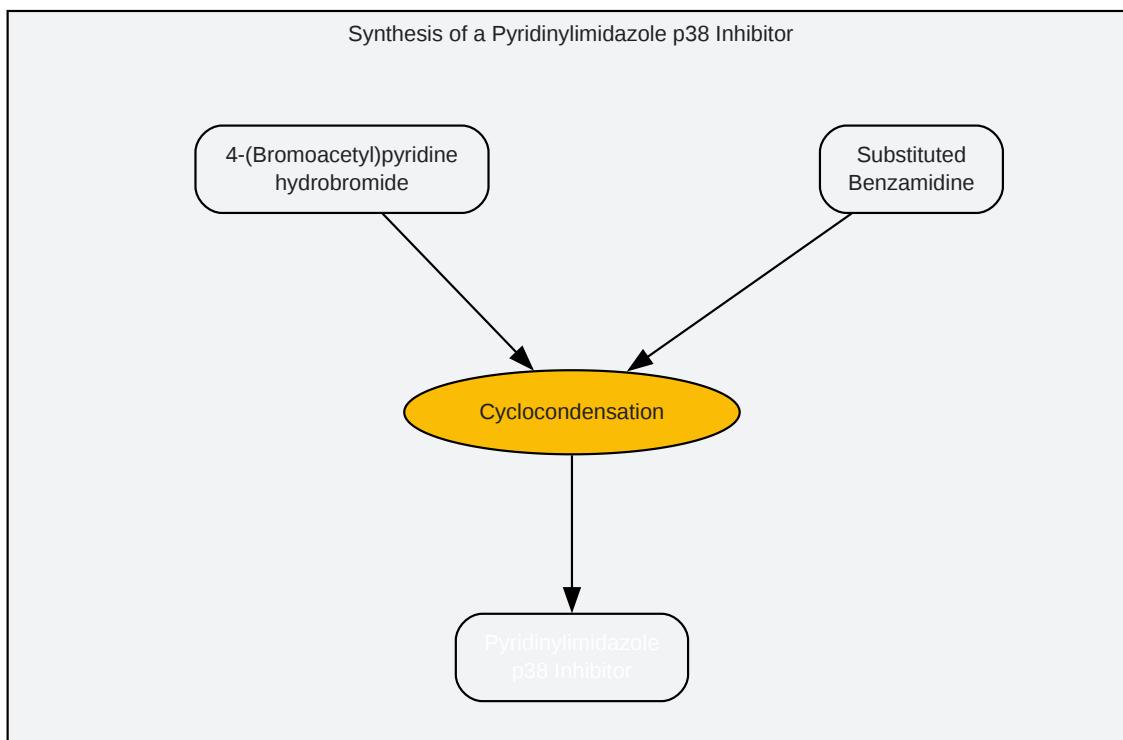
This protocol describes a general method for the synthesis of a 2,4,5-trisubstituted imidazole, a common core structure of p38 inhibitors, using **4-(bromoacetyl)pyridine hydrobromide**.

Materials:

- **4-(Bromoacetyl)pyridine hydrobromide**
- A substituted benzimidine (e.g., 4-fluorobenzimidine)
- A suitable solvent (e.g., ethanol, dimethylformamide)
- A non-nucleophilic base (e.g., sodium bicarbonate, triethylamine)

Procedure:

- Dissolve 1 equivalent of **4-(bromoacetyl)pyridine hydrobromide** in the chosen solvent.
- Add 1.1 equivalents of the substituted benzimidine to the solution.
- Add 2-3 equivalents of the non-nucleophilic base to neutralize the hydrobromide salt and the HBr generated during the reaction.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor by TLC.
- Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired pyridinylimidazole.



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Caption: General workflow for the synthesis of pyridinylimidazole p38 inhibitors.

Protein Modification

The α -bromoketone moiety of **4-(bromoacetyl)pyridine hydrobromide** is a reactive electrophile that can be used to alkylate nucleophilic amino acid residues in proteins, such as cysteine and histidine. This makes it a useful tool for chemical biology research, including protein labeling and the development of covalent enzyme inhibitors.

This protocol provides a general procedure for the alkylation of cysteine residues in a protein using a haloacyl reagent like **4-(bromoacetyl)pyridine hydrobromide**.^[6]

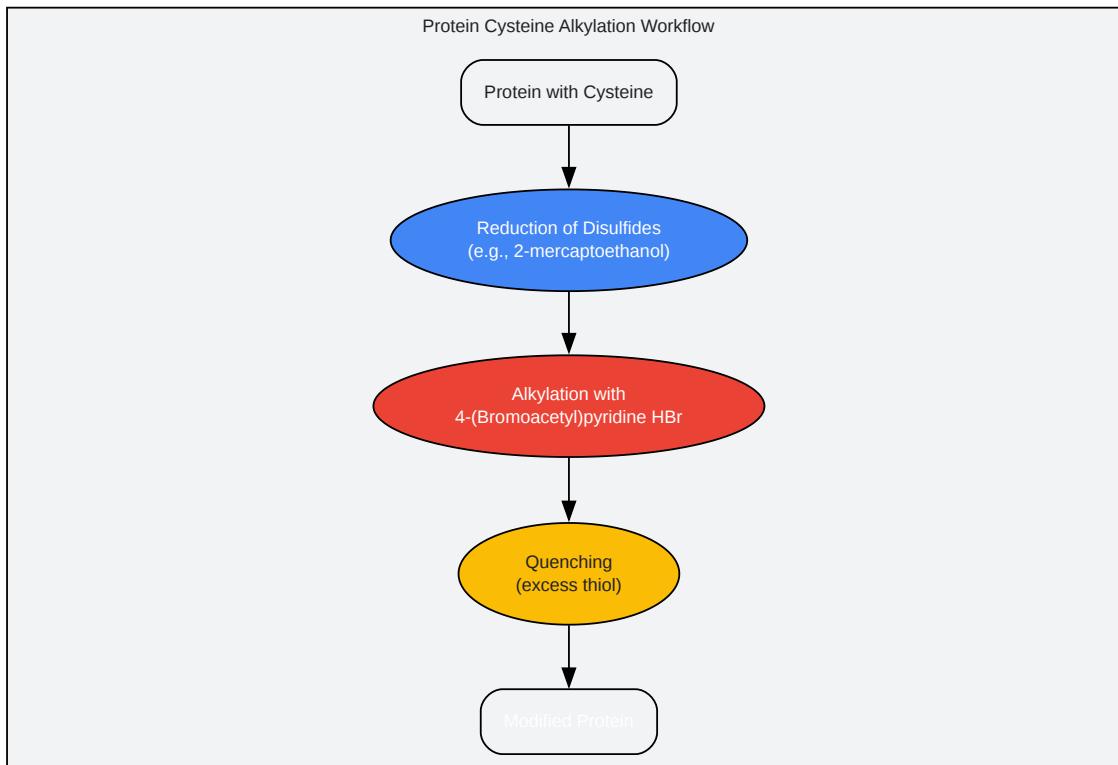
Materials:

- Protein with accessible cysteine residue(s)

- Denaturing buffer (e.g., 6 M guanidine HCl in 0.1 M sodium phosphate, pH 7.0-7.5)
- Reducing agent (e.g., 2-mercaptoethanol)
- **4-(Bromoacetyl)pyridine hydrobromide** solution (freshly prepared)
- Quenching reagent (e.g., excess 2-mercaptoethanol)

Procedure:

- Solubilize and denature the protein in the denaturing buffer.
- Add 2-mercaptoethanol to a final concentration of 20-50 mM to reduce all disulfide bonds.
- Incubate at 25 °C for at least 2 hours under a nitrogen atmosphere.
- Add a freshly prepared solution of **4-(bromoacetyl)pyridine hydrobromide** to a final concentration that is in slight molar excess to the total thiol concentration.
- Incubate for 3 hours at 25 °C in the dark. The optimal pH for this reaction is above 7.0.
- Quench the reaction by adding an excess of a thiol-containing reagent like 2-mercaptoethanol.
- Isolate the modified protein using a suitable method such as dialysis, size-exclusion chromatography, or precipitation.

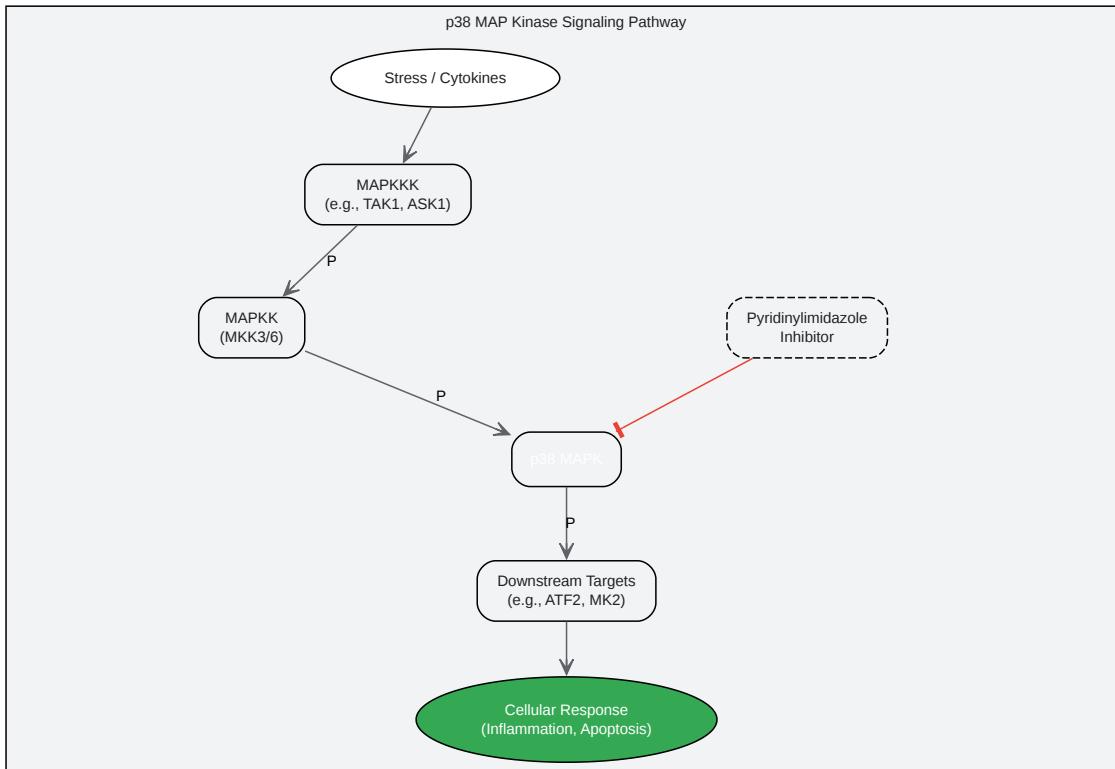


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Caption: Workflow for the modification of protein cysteine residues.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling pathway is a cascade of protein kinases that plays a central role in cellular responses to stress and inflammation. The pathway is initiated by various extracellular stimuli, leading to the activation of a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAPKK). The MAPKK then activates p38 MAP kinase, which goes on to phosphorylate a variety of downstream targets, including transcription factors and other kinases, ultimately leading to a cellular response.

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